molecular formula C14H18N2O4 B1315453 Glycine, N-(N-benzoyl-DL-valyl)- CAS No. 138738-22-4

Glycine, N-(N-benzoyl-DL-valyl)-

Cat. No.: B1315453
CAS No.: 138738-22-4
M. Wt: 278.3 g/mol
InChI Key: DUUHVKVJOKOUEU-UHFFFAOYSA-N
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Description

Glycine, N-(N-benzoyl-DL-valyl)-: is a synthetic compound with the chemical formula C14H18N2O4 and a molecular weight of 278.3 g/mol . . This compound is characterized by its unique structure, which includes a glycine moiety linked to a benzoyl-DL-valyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(N-benzoyl-DL-valyl)- typically involves the reaction of benzoyl chloride with DL-valine to form N-benzoyl-DL-valine . This intermediate is then reacted with glycine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .

Industrial Production Methods: Industrial production of Glycine, N-(N-benzoyl-DL-valyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM) .

Mechanism of Action

The mechanism of action of Glycine, N-(N-benzoyl-DL-valyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Glycine, N-benzoyl-
  • Glycine, N-(N-benzoyl-L-valyl)-
  • Glycine, N-(N-benzoyl-D-valyl)-

Uniqueness: Glycine, N-(N-benzoyl-DL-valyl)- is unique due to its specific stereochemistry (DL-valyl) and the presence of both benzoyl and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Glycine, N-(N-benzoyl-DL-valyl)- is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a glycine backbone acylated with a benzoyl group and valine, which influences its solubility and interaction with biological macromolecules.

Mechanisms of Biological Activity

Glycine, N-(N-benzoyl-DL-valyl)- exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition :
    • This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit glycine N-acyltransferase, affecting the metabolism of short-chain fatty acids .
  • Cell Signaling Modulation :
    • It has been reported to influence cell signaling pathways by modulating the activity of receptors and kinases, which can lead to changes in gene expression and cellular responses.
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound demonstrate moderate to strong antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of glycine N-acyltransferase
AntimicrobialEffective against Gram-negative bacteria
Cell SignalingModulation of signaling pathways

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of Glycine, N-(N-benzoyl-DL-valyl)- against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial properties.
  • Enzymatic Activity :
    Another investigation focused on the kinetic parameters of glycine N-acyltransferase when exposed to this compound. The KmK_m value was found to be significantly lower than that for other substrates, indicating a strong affinity for the enzyme .
  • Cellular Impact :
    In vitro studies using cultured human cells demonstrated that treatment with Glycine, N-(N-benzoyl-DL-valyl)- led to upregulation of genes associated with antioxidant responses, highlighting its potential role in oxidative stress mitigation.

Properties

IUPAC Name

2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHVKVJOKOUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478266
Record name Glycine, N-(N-benzoyl-DL-valyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138738-22-4
Record name Glycine, N-(N-benzoyl-DL-valyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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